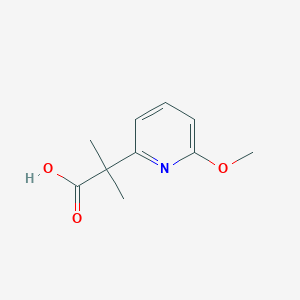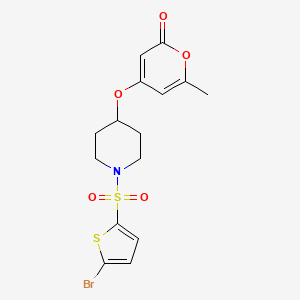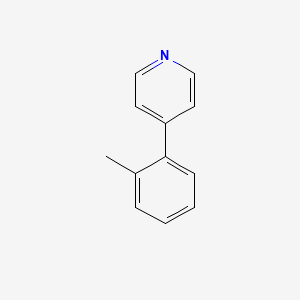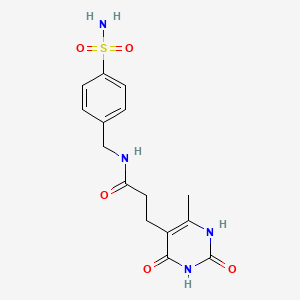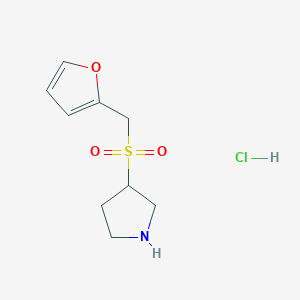![molecular formula C24H21FN2O3S3 B2504163 4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide CAS No. 1114660-58-0](/img/structure/B2504163.png)
4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide" is a complex molecule that appears to be related to the field of sulfone and sulfonyl-containing compounds. These types of compounds are often explored for their potential pharmacological properties and their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related sulfone and sulfonyl compounds involves multiple steps, including the use of high dilution techniques and cyclocondensation reactions. For instance, a macrocyclic arylene ether sulfone with carboxylic groups was synthesized from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid, followed by cyclocondensation to yield a bifunctionalized macrocycle . Similarly, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfone and sulfonyl compounds is crucial for their biological activity. For example, molecular modeling studies of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines showed that the sulfonamide group could form hydrogen bonds with specific amino acids in the active site of enzymes, such as phenylethanolamine N-methyltransferase (PNMT) . This suggests that the molecular structure of the compound , with its sulfonyl and carboxamide groups, could also be designed to target specific enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of sulfone and sulfonyl compounds is influenced by the presence of functional groups that can undergo various reactions. For instance, the carboxylic groups in the macrocyclic ether sulfone were used to build polyamides , while the aminothiophene compounds were subjected to acylation reactions . These reactions are indicative of the versatility of such compounds in chemical synthesis and modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone and sulfonyl compounds, such as solubility, lipophilicity, and potency as enzyme inhibitors, are important for their potential therapeutic applications. For example, a comparison of sulfones and their isosteric sulfonamides showed that sulfones were more lipophilic but less potent as PNMT inhibitors . These properties would need to be carefully considered in the development of the compound "this compound" for any pharmacological use.
科学的研究の応用
Synthesis and Chemical Structure
The synthesis of related thiophene derivatives often involves complex reactions designed to explore their potential biological and chemical properties. For example, a four-component Gewald reaction facilitated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method to produce structurally similar compounds under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013). Additionally, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrate the structural intricacies and potential applications of sulfone and thiophene-containing compounds in material science (Hsiao & Huang, 1997).
Biological Activities and Applications
The research on sulfonamides and thiophene derivatives has revealed a wide range of biological activities, including antimicrobial and anticancer properties. For instance, some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety have shown significant antimicrobial activity against various bacteria and fungi, underlining the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017). Furthermore, the exploration of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their antimicrobial activity emphasizes the importance of such compounds in pharmaceutical research (Puthran et al., 2019).
Material Science and Other Applications
The application of thiophene and sulfonamide derivatives extends beyond pharmaceuticals into material science. The study on guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction presents an example of their use in developing advanced materials for energy applications (Kim et al., 2011). Additionally, the synthesis of fluorophenothiazines via Smiles rearrangement and their conversion into sulfones provide insights into the chemical versatility and potential applications of these compounds in creating functional materials (Sharma et al., 1999).
特性
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S3/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTNCXFHJAKJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)
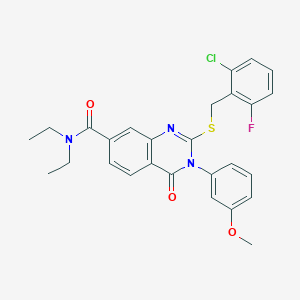
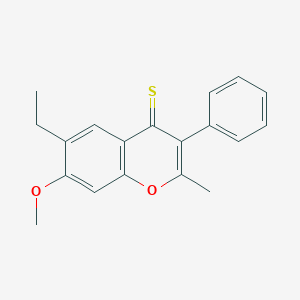

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)
